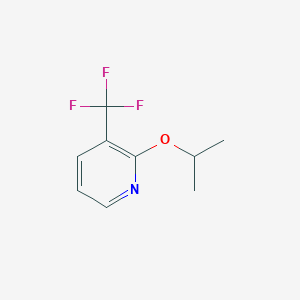

2-Isopropoxy-3-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Isopropoxy-3-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical products . The compound has a molecular weight of 331.14 .

Synthesis Analysis

The synthesis of TFMP derivatives, including “this compound”, is a topic of significant research interest . The synthesis process involves the use of organic compounds containing fluorine . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and an isopropoxy group . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the compound’s biological activities .Applications De Recherche Scientifique

Bone Resorption Markers

The use of 2-Isopropoxy-3-(trifluoromethyl)pyridine has been noted in studies relating to bone resorption markers. A study by Colwell, Russell, and Eastell (1993) focused on measuring 3–OH pyridinium compounds, which are specific biochemical markers of bone resorption, using high-performance liquid chromatography. This research is significant for clinical studies in understanding bone health and diseases related to bone degradation (Colwell, Russell, & Eastell, 1993).

Thermodynamic and Transport Properties

Research on pyridinium-based ionic liquids, including those related to this compound, has been explored. Cadena et al. (2006) performed experimental and molecular dynamics studies to understand the thermodynamic and transport properties of these ionic liquids. This research is crucial for applications in various industries where ionic liquids play a role (Cadena, Zhao, Snurr, & Maginn, 2006).

Molecular Magnetism

Anwar et al. (2012) investigated lanthanide complexes with tritopic pyridinebis(hydrazone)-based ligands, including structures related to this compound. This research is significant for understanding single-molecule magnet behavior, which has applications in quantum computing and advanced magnetic materials (Anwar, Tandon, Dawe, Habib, Murugesu, & Thompson, 2012).

Coordination Chemistry

Studies by Conary, Russell, Paine, Hall, and Ryan (1988) have delved into the coordination chemistry of this compound and its derivatives. Their research provides insights into the potential application of these compounds in extracting La(III) ions, which is essential in separation processes and material science (Conary, Russell, Paine, Hall, & Ryan, 1988).

Optical and Magnetic Properties

Alexandropoulos et al. (2011) researched a new family of lanthanide clusters, involving 2-(hydroxymethyl)pyridine, which shares similarities with this compound. They discovered that these clusters display both magnetic and optical properties, which are crucial for developing materials with dual physical properties (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, Raptopoulou, Psycharis, Bekiari, Christou, & Stamatatos, 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-propan-2-yloxy-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKJAKZGFNSIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2732679.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide](/img/structure/B2732683.png)

![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)

![methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2732691.png)

![7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B2732695.png)